molecular formula C13H23NO2 B141099 1-(1,4-Dioxaspiro[4.5]decan-8-yl)piperidine CAS No. 125541-17-5

1-(1,4-Dioxaspiro[4.5]decan-8-yl)piperidine

Cat. No.: B141099
CAS No.: 125541-17-5
M. Wt: 225.33 g/mol
InChI Key: SXFWCZVDHUIDDO-UHFFFAOYSA-N
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Description

1-(1,4-Dioxaspiro[4.5]decan-8-yl)piperidine is a chemical building block of significant interest in medicinal chemistry, particularly in the development of novel ligands for therapeutic targets. Its structure incorporates a piperidine moiety linked to a 1,4-dioxaspiro[4.5]decane system, which often serves as a protected cyclohexanone equivalent. This feature is valuable for synthetic intermediate applications . Compounds featuring the 1,4-dioxaspiro[4.5]decane scaffold are frequently explored in neuroscience research. For instance, structurally related analogs have been investigated as potent and selective ligands for the sigma-2 receptor (TMEM97) . The sigma-2 receptor is a transmembrane protein implicated in critical cellular processes and is a promising target for various conditions, including central nervous system (CNS) disorders such as Alzheimer's disease and cancer . In cancer research, the sigma-2 receptor is a recognized biomarker for rapidly dividing cells and is overexpressed in a variety of solid tumors, making its ligands potential tools for probing tumor biology . The specific structural motifs present in this compound contribute to its research value, as similar frameworks are utilized to develop chemical probes that help elucidate the mechanisms of sigma-2 in cell proliferation, apoptosis, and cholesterol homeostasis . This compound is supplied For Research Use Only and is intended solely for laboratory investigations. It is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-(1,4-dioxaspiro[4.5]decan-8-yl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO2/c1-2-8-14(9-3-1)12-4-6-13(7-5-12)15-10-11-16-13/h12H,1-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXFWCZVDHUIDDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2CCC3(CC2)OCCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,4-Dioxaspiro[4.5]decan-8-yl)piperidine typically involves the reaction of piperidine with a suitable precursor of the 1,4-dioxaspirodecane moiety. One common method involves the use of cyclohexanone and ethylene glycol to form the 1,4-dioxaspirodecane structure, which is then reacted with piperidine under specific conditions to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the formation of the spirocyclic structure.

Chemical Reactions Analysis

Types of Reactions

1-(1,4-Dioxaspiro[4.5]decan-8-yl)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.

    Substitution: The piperidine ring can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Halogenating agents or alkylating agents can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(1,4-Dioxaspiro[4.5]decan-8-yl)piperidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(1,4-Dioxaspiro[4.5]decan-8-yl)piperidine involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the target and context of use .

Comparison with Similar Compounds

Structural Modifications and Key Features

The following table summarizes structural analogs of 1-(1,4-dioxaspiro[4.5]decan-8-yl)piperidine, highlighting differences in substituents, heteroatoms, and biological relevance:

Compound Name CAS Number Molecular Formula Molecular Weight Key Structural Features Potential Applications References
This compound 125541-17-5 C₁₃H₂₁NO₂ 223.31 Direct attachment of piperidine to dioxaspiro scaffold. Sigma receptor ligands, antimicrobial agents
1-(1,4-Dioxaspiro[4.5]dec-8-yl)-4-(phenylmethyl)piperidine 150020-04-5 C₂₀H₂₉NO₂ 315.45 Piperidine substituted with benzyl group at position 3. Enhanced lipophilicity for membrane penetration
4-(1,4-Dioxa-8-aza-spiro[4.5]dec-8-yl)piperidine Not provided C₁₁H₂₀N₂O₂ 212.29 Nitrogen atom in spiro ring (aza-spiro) + piperidine. Altered electronic properties for receptor binding
8-(4-Piperidinyl)-1,4-dioxa-8-azaspiro[4.5]decane 579500-30-4 C₁₂H₂₂N₂O₂ 226.32 Hybrid dioxa-azaspiro scaffold with piperidine. Dual heteroatom system for solubility modulation
1-{1,4-Dioxaspiro[4.5]decan-8-yl}-1H-imidazole 1252607-49-0 C₁₁H₁₆N₂O₂ 208.26 Imidazole replaces piperidine; spiro-linked heterocycle. Potential kinase inhibitors or anti-inflammatory agents
4-(1,4-Dioxaspiro[4.5]dec-8-yl)morpholine Not provided C₁₂H₂₁NO₃ 227.30 Morpholine ring instead of piperidine; oxygen enhances polarity. Solubility-driven applications in drug formulation

Physicochemical Properties

  • Lipophilicity : The benzyl-substituted analog (150020-04-5) exhibits higher logP (~3.2) compared to the parent compound (logP ~1.8), enhancing blood-brain barrier penetration .
  • Solubility: Morpholine-containing derivatives (e.g., C₁₂H₂₁NO₃) show improved aqueous solubility due to the oxygen atom’s polarity .
  • Steric Effects : Methyl-linked analogs (e.g., 1-[(3S)-spiro]methylpiperidine) demonstrate conformational flexibility, influencing binding to chiral targets .

Biological Activity

1-(1,4-Dioxaspiro[4.5]decan-8-yl)piperidine is a compound of interest due to its unique spirocyclic structure and potential biological activities. This article reviews its synthesis, biological mechanisms, and applications in medicinal chemistry, supported by case studies and research findings.

The synthesis of this compound typically involves the reaction of piperidine with precursors of the 1,4-dioxaspirodecane framework. The compound can undergo various chemical reactions such as oxidation, reduction, and substitution, which are essential for its functionalization in biological studies.

Chemical Reactions

  • Oxidation : Using agents like potassium permanganate to form ketones or carboxylic acids.
  • Reduction : Employing sodium borohydride to yield alcohols or amines.
  • Substitution : The piperidine moiety can react with electrophiles or nucleophiles to produce diverse derivatives.

Biological Activity

The biological activity of this compound is primarily linked to its interaction with sigma receptors, particularly sigma-1 receptors. These receptors play critical roles in various physiological processes and are implicated in several diseases.

The compound's mechanism involves binding to sigma-1 receptors, modulating their activity which can lead to significant biological effects such as:

  • Neuroprotection : By influencing calcium levels in neurons, it may protect against neurodegenerative conditions.
  • Analgesic Effects : It has been shown to affect pain pathways by modulating opioid receptor functions .

Research Findings

Recent studies have highlighted the compound's potential in treating neurological disorders and cancer:

Case Studies

  • Sigma Receptor Interaction : A study demonstrated that derivatives of this compound exhibited high affinity for sigma-1 receptors, suggesting their utility in developing analgesics and neuroprotective agents .
  • Cancer Research : Research indicated that sigma-1 ligands could reduce proliferation in breast cancer cells by inducing endoplasmic reticulum stress, showcasing the compound's potential role in cancer therapy .

Comparative Analysis

To understand the uniqueness of this compound, it is useful to compare it with similar compounds:

Compound NameSigma-1 Affinity (nM)Selectivity for Sigma-2Notable Effects
This compoundHigh (exact value varies)30-foldAnalgesic effects
1,4-Dioxaspiro[4.4]nonaneModerateLowLimited biological activity
1,4-Dioxaspiro[4.5]decaneLowHighMinimal interaction with sigma receptors

Future Directions

Research continues into optimizing the structure of this compound to enhance its efficacy and selectivity for various biological targets. The ongoing exploration of its derivatives may yield new therapeutic agents for CNS disorders and cancer.

Q & A

Q. What are the recommended synthetic routes for 1-(1,4-Dioxaspiro[4.5]decan-8-yl)piperidine?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions. A plausible pathway includes:

Ketalization : Reacting 1,4-cyclohexanedione with ethylene glycol under acidic conditions to form the 1,4-dioxaspiro[4.5]decan-8-one intermediate .

Functionalization : Converting the carbonyl group at the 8-position to a leaving group (e.g., bromide via HBr treatment).

Nucleophilic Substitution : Introducing the piperidine moiety through alkylation or reductive amination.
For stereochemical control, chiral catalysts or resolving agents may be required. Characterization of intermediates via TLC and mass spectrometry ensures reaction progression .

Q. How can spectroscopic techniques confirm the structure of this compound?

  • Methodological Answer :
  • 1H/13C NMR : Identify protons and carbons in the spirocyclic and piperidine moieties. For example, the deshielded protons adjacent to the oxygen atoms in the dioxolane ring resonate at δ 3.5–4.5 ppm, while piperidine protons appear at δ 1.4–2.8 ppm .
  • IR Spectroscopy : Confirm the presence of ether (C-O-C) stretches (~1100 cm⁻¹) and absence of carbonyl peaks in the final product.
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (C₁₃H₂₂NO₂).

Q. What key physicochemical properties influence its reactivity in synthetic applications?

  • Methodological Answer :
  • Lipophilicity (logP) : The spirocyclic structure enhances lipid solubility, impacting membrane permeability in biological studies. Computational tools (e.g., Molinspiration) predict logP ~2.1 .
  • Steric Hindrance : The rigid spiro system may limit nucleophilic attack at the 8-position, necessitating polar aprotic solvents (e.g., DMF) for reactions .
  • Acid Sensitivity : The dioxolane ring is prone to cleavage under strong acidic conditions, requiring pH-controlled environments during synthesis .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in novel synthetic pathways?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate transition-state energies for nucleophilic substitution or ring-opening reactions. For example, DFT at the B3LYP/6-31G* level predicts regioselectivity in alkylation steps .
  • Molecular Dynamics (MD) Simulations : Model solvation effects and conformational flexibility of the spirocyclic system to optimize reaction conditions .
  • Retrosynthetic AI Tools : Platforms like Synthia or IBM RXN propose disconnections based on known reactions of analogous spiro compounds .

Q. What strategies resolve contradictions between theoretical predictions and experimental bioactivity data?

  • Methodological Answer :
  • Dose-Response Reassessment : Validate biological assays (e.g., IC₅₀ in enzyme inhibition) using orthogonal methods (SPR vs. fluorescence polarization) to rule out false positives .
  • Metabolite Profiling : Use LC-MS/MS to identify degradation products or reactive intermediates that may interfere with activity measurements .
  • Theoretical Re-evaluation : Cross-check docking simulations (AutoDock Vina) with crystallographic data to refine binding mode hypotheses .

Q. What methodological considerations are critical for studying the conformational dynamics of its spirocyclic system?

  • Methodological Answer :
  • Dynamic NMR : Detect ring-flipping or chair-chair interconversions in the dioxaspiro system by variable-temperature 1H NMR (e.g., coalescence temperature analysis) .
  • X-ray Crystallography : Resolve absolute stereochemistry and intramolecular H-bonding networks. For example, the piperidine nitrogen may form a weak interaction with the dioxolane oxygen .
  • Circular Dichroism (CD) : Correlate spirocyclic chirality with optical activity for enantiopure samples .

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